molecular formula C18H16ClNO2 B5822844 N-(2-chlorophenyl)-5-ethyl-3-methyl-1-benzofuran-2-carboxamide

N-(2-chlorophenyl)-5-ethyl-3-methyl-1-benzofuran-2-carboxamide

Cat. No. B5822844
M. Wt: 313.8 g/mol
InChI Key: OZPGAOYGWWHZLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-5-ethyl-3-methyl-1-benzofuran-2-carboxamide, commonly known as EFV, is a chemical compound that belongs to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). It is used as an antiretroviral drug for the treatment of HIV-1 infection. EFV has been shown to be highly effective in reducing viral load and increasing CD4+ T cell count in HIV-positive patients.

Mechanism of Action

EFV acts by inhibiting the activity of reverse transcriptase, an enzyme that is essential for the replication of HIV-1. It binds to a specific site on the enzyme and induces a conformational change that prevents the enzyme from functioning properly. This results in the inhibition of viral replication and the reduction of viral load.
Biochemical and Physiological Effects
EFV has been shown to have a number of biochemical and physiological effects in HIV-positive patients. It has been shown to increase CD4+ T cell count and reduce viral load, which are important markers of disease progression. EFV has also been shown to have a favorable safety profile, with few side effects reported in clinical trials.

Advantages and Limitations for Lab Experiments

EFV has several advantages for use in lab experiments. It is a well-characterized compound that is readily available from commercial sources. It has also been extensively studied for its antiretroviral activity, making it a useful tool for studying the replication of HIV-1. However, EFV also has some limitations. It is a relatively complex molecule, which can make its synthesis challenging. In addition, its mechanism of action is well understood, which may limit its usefulness for studying new targets or pathways.

Future Directions

There are several future directions for research on EFV. One area of interest is the development of new N-(2-chlorophenyl)-5-ethyl-3-methyl-1-benzofuran-2-carboxamide with improved potency and selectivity. Another area of interest is the study of EFV in combination with other antiretroviral drugs to optimize HAART regimens. Additionally, the use of EFV in the prevention of HIV transmission is an area of active research. Finally, the development of new synthetic methods for EFV may lead to improved yields and purity of the compound.

Synthesis Methods

EFV is synthesized by a process that involves the reaction of 2-chlorobenzonitrile with 3-methyl-5-ethylphenol in the presence of a base catalyst. The resulting intermediate is then reacted with methyl acrylate to form the final product. The synthesis of EFV has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

EFV has been extensively studied for its antiretroviral activity and has been approved by the FDA for the treatment of HIV-1 infection. It has been shown to be effective in reducing viral load and increasing CD4+ T cell count in both treatment-naive and treatment-experienced HIV-positive patients. EFV is often used in combination with other antiretroviral drugs to form highly active antiretroviral therapy (HAART) regimens.

properties

IUPAC Name

N-(2-chlorophenyl)-5-ethyl-3-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO2/c1-3-12-8-9-16-13(10-12)11(2)17(22-16)18(21)20-15-7-5-4-6-14(15)19/h4-10H,3H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZPGAOYGWWHZLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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